molecular formula C10H6FNO3 B2710591 8-Fluoro-3-hydroxyquinoline-4-carboxylic acid CAS No. 1516416-30-0

8-Fluoro-3-hydroxyquinoline-4-carboxylic acid

Cat. No. B2710591
CAS RN: 1516416-30-0
M. Wt: 207.16
InChI Key: IVDHARKWLBZWCS-UHFFFAOYSA-N
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Description

8-Fluoro-3-hydroxyquinoline-4-carboxylic acid is a chemical compound with the molecular formula C10H6FNO3 and a molecular weight of 207.16 . It is a solid substance at room temperature .


Molecular Structure Analysis

The InChI code for 8-Fluoro-3-hydroxyquinoline-4-carboxylic acid is 1S/C10H6FNO3/c11-6-3-1-2-5-8(10(14)15)7(13)4-12-9(5)6/h1-4,13H,(H,14,15) . This code provides a specific description of the molecule’s structure, including the positions of the fluorine, hydroxy, and carboxylic acid groups.


Physical And Chemical Properties Analysis

8-Fluoro-3-hydroxyquinoline-4-carboxylic acid is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the available resources.

Scientific Research Applications

Synthesis and Spectroscopy

The synthesis and spectroscopy of hydroxyquinoline carboxylic acids, including fluoro-analogues like 8-Fluoro-3-hydroxyquinoline-4-carboxylic acid, have been explored. Research in this area focuses on developing efficient synthetic methodologies and characterizing these compounds using various techniques like FTIR, multinuclear NMR, UV–Vis, and X-ray crystallography. These studies are essential for understanding the physical and chemical properties of these compounds, paving the way for their application in various fields (Nycz & Małecki, 2013).

Antibacterial Activity

Several studies have focused on the antibacterial properties of quinolone derivatives, including those related to 8-Fluoro-3-hydroxyquinoline-4-carboxylic acid. These compounds have been evaluated for their effectiveness against a range of bacterial strains. The research in this area is crucial for the development of new antibacterial agents, particularly in the context of increasing antibiotic resistance (Sheu et al., 1998).

Photoluminescence and Fluorescence

The photoluminescence and fluorescence properties of 8-hydroxyquinoline derivatives, including those structurally related to 8-Fluoro-3-hydroxyquinoline-4-carboxylic acid, have been a subject of research. These studies are significant for applications in material science and sensing technologies. They involve understanding how the structural modification of hydroxyquinolines affects their luminescent properties, which is crucial for the design of optical materials and sensors (Xinhua Ouyang, Zeng & Xie, 2007).

Chemosensors and Metal Ion Sensing

Research has also been conducted on the use of hydroxyquinoline derivatives, similar to 8-Fluoro-3-hydroxyquinoline-4-carboxylic acid, as chemosensors for metal ions. These studies are important for environmental monitoring and analytical chemistry, as they provide insights into the development of sensitive and selective sensors for detecting various metal ions in different environments (Youk et al., 2004).

Corrosion Detection

Another area of application is in the detection of corrosion, particularly in coated metal surfaces. Compounds like 8-Fluoro-3-hydroxyquinoline-4-carboxylic acid can be used in coatings to indicate the presence of corrosion through fluorescence, providing a novel method for early corrosion detection, which is vital for material maintenance and safety (Roshan, Dariani & Mokhtari, 2018).

Safety and Hazards

The safety data sheet for 8-Fluoro-3-hydroxyquinoline-4-carboxylic acid suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It’s recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

8-fluoro-3-hydroxyquinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FNO3/c11-6-3-1-2-5-8(10(14)15)7(13)4-12-9(5)6/h1-4,13H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVDHARKWLBZWCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=CN=C2C(=C1)F)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Fluoro-3-hydroxyquinoline-4-carboxylic acid

CAS RN

1516416-30-0
Record name 8-fluoro-3-hydroxyquinoline-4-carboxylic acid
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